molecular formula C17H27N3O B3804146 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol

Cat. No. B3804146
M. Wt: 289.4 g/mol
InChI Key: XDRGHQBVNRUVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess potent inhibitory activity against glycogen synthase kinase-3, which is a key enzyme involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol involves the inhibition of glycogen synthase kinase-3, which is a key enzyme involved in various cellular processes such as glycogen synthesis, gene expression, and cell proliferation. The inhibition of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol by this compound leads to the activation of various downstream signaling pathways, which are responsible for its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol have been extensively studied. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neuroinflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, the compound has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent inhibitory activity against 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of this compound include its poor solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a chemosensitizer in cancer therapy. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound.

Scientific Research Applications

2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to possess neuroprotective, anti-inflammatory, and anti-cancer properties. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to inhibit the growth of cancer cells and sensitize them to chemotherapy.

properties

IUPAC Name

2-[1-cyclopentyl-4-(pyridin-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c21-11-7-17-14-19(13-15-4-3-8-18-12-15)9-10-20(17)16-5-1-2-6-16/h3-4,8,12,16-17,21H,1-2,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGHQBVNRUVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.